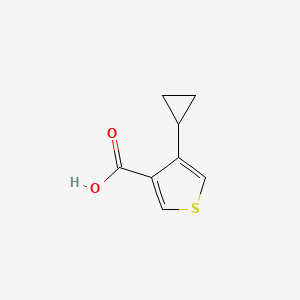

4-Cyclopropylthiophene-3-carboxylic acid

Description

4-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a cyclopropyl group at position 4 and a carboxylic acid group at position 3. The carboxylic acid moiety provides acidity (pKa ~2–3) and hydrogen-bonding capacity, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-4-11-3-6(7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULMRDASKQBQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropylthiophene-3-carboxylic acid (CPTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPTCA, including its antimicrobial, anti-inflammatory, and antioxidant properties, as well as insights into its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

CPTCA is characterized by the presence of a cyclopropyl group attached to a thiophene ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity. The molecular formula for CPTCA is , and it has a molecular weight of approximately 169.20 g/mol.

Antimicrobial Activity

CPTCA and its derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 1.5 - 3.0 |

| Haemophilus influenzae | 12 | |

| Staphylococcus aureus | 50 | |

| Escherichia coli | 25 |

CPTCA exhibited potent activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing moderate efficacy against Staphylococcus aureus and Escherichia coli . The antibacterial effectiveness is attributed to the compound's ability to disrupt bacterial cell wall synthesis or function through specific enzyme inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of CPTCA has been assessed through various in vitro assays. Preliminary studies suggest that CPTCA may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for CPTCA derivatives against COX-1 and COX-2 are reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

These values indicate that CPTCA derivatives have a comparable inhibitory effect on COX enzymes to known anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory conditions.

Antioxidant Activity

CPTCA also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In vitro assays measuring DPPH radical scavenging activity revealed that CPTCA can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage .

The biological activity of CPTCA is largely influenced by its interaction with specific molecular targets. Research indicates that the compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism. The presence of the carboxylic acid group is crucial for these interactions, facilitating binding to active sites on target proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the thiophene ring or substituents on the cyclopropyl group can enhance or reduce biological activities. For instance, variations in the alkyl substituents can significantly impact antimicrobial potency and selectivity against different bacterial strains .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that CPTCA derivatives showed remarkable antibacterial effectiveness against Bacillus subtilis, with MIC values lower than those reported for common antibiotics .

- Anti-inflammatory Effects : In vivo studies indicated that CPTCA could reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent .

- Antioxidant Potential : Research comparing various carboxylic acids revealed that CPTCA exhibited significant antioxidant activity comparable to well-known antioxidants like Trolox .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

4-Cyclopropylthiophene-3-carboxylic acid derivatives have been studied for their antimicrobial properties. Compounds with thiophene rings are known to exhibit significant antibacterial and antifungal activities. The carboxylic acid functional group enhances their solubility and reactivity, making them suitable candidates for drug development against resistant bacterial strains.

Antitumor Properties

Research indicates that thiophene derivatives can exhibit antitumor activity. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can interact with cellular pathways involved in tumor growth, suggesting a potential for developing anticancer agents.

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Various synthetic methods have been explored, leading to derivatives that may enhance biological activity or modify physical properties for specific applications.

Derivatives with Enhanced Properties

Derivatives of this compound have been synthesized to improve solubility, bioavailability, and selectivity towards biological targets. For instance, esterification of the carboxylic acid can yield compounds with improved pharmacokinetic profiles.

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing conductive polymers. The incorporation of thiophene moieties into polymer backbones enhances electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors.

Coating and Adhesive Formulations

The compound's carboxylic acid functionality can be utilized in formulating coatings and adhesives. It can act as a crosslinking agent or a modifier to improve adhesion properties and durability of polymeric materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by derivatives of this compound. |

| Study B | Antitumor Activity | Showed that certain derivatives effectively reduced tumor cell viability in vitro through apoptosis induction. |

| Study C | Polymer Applications | Developed a conductive polymer using this compound as a monomer, achieving enhanced electrical properties. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table summarizes critical differences between 4-cyclopropylthiophene-3-carboxylic acid and analogous compounds:

Key Observations:

Ring Systems: Thiophene (as in the target compound) is electron-rich due to sulfur's lone pairs, favoring electrophilic substitution. Pyridine (in 4-(trifluoromethyl)-3-pyridinecarboxylic acid) is electron-deficient, directing reactivity toward nucleophilic attacks .

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric hindrance and may participate in strain-driven reactions (e.g., cycloadditions).

- Trifluoromethyl (CF3) in the pyridine analog is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) and metabolic stability .

- Chloro and methyl groups in the pyrimidine derivative modulate lipophilicity and steric bulk, impacting bioavailability .

Physicochemical and Reactivity Profiles

- Solubility: The target compound’s carboxylic acid group enhances water solubility compared to non-polar analogs like 2-cyclopropaneamido-4-phenylthiophene-3-carboxylic acid. However, the hydrophobic cyclopropyl group reduces solubility relative to caffeic acid, which has polar phenolic hydroxyls . 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid exhibits lower aqueous solubility due to the CF3 group but improved membrane permeability .

Reactivity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.